(S)-(+)-1-Benzyloxy-2-propanol
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors.
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the laboratory. This could involve a variety of chemical reactions, starting from simpler substances, or precursors. The yield, purity, and efficiency of the synthesis process are also important factors to consider.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions with other substances under various conditions, as well as its reactivity and stability.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Chemical properties could include its acidity or basicity, redox potential, and reactivity with other substances.Scientific Research Applications
-
General Description and Application
- “(S)-(+)-1-Benzyloxy-2-propanol” is a chemical compound with the empirical formula C10H14O2 . It is a colorless to almost colorless clear liquid .
- It can be used as an effective antiwear agent in aviation turbine fuels, diesel fuels, and light mineral oil .
- It can also be used as a reactant to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases (PMP derivatives) .
- Another application is the preparation of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate by reacting with tosyl chloride in pyridine .
-
Safety Information
- It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .
- Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .
-
Preparation of (S)-N-(2-phosphonomethoxypropyl) Derivatives
-
Preparation of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate
-
Antiwear Agent in Fuels
- “(S)-(+)-1-Benzyloxy-2-propanol” can be used as an effective antiwear agent in aviation turbine fuels, diesel fuels, and light mineral oil . This application is crucial in the field of chemical engineering, as it helps to reduce the wear and tear of engine components, thereby enhancing the lifespan and efficiency of the engine .
Safety And Hazards
This involves assessing the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling and disposing of the compound.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential applications (such as medicinal uses), and ways to improve its synthesis.
properties
IUPAC Name |
(2S)-1-phenylmethoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBPYIUAQLPHJG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Benzyloxy-2-propanol | |
CAS RN |
85483-97-2 | |
Record name | (2S)-1-(benzyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.